BenchChemオンラインストアへようこそ!

S1R agonist 1

Sigma-1 receptor binding radioligand displacement affinity comparison

S1R agonist 1 (Compound 6b, Ki=0.93 nM): 2.4× greater S1R affinity than PRE-084, 5× greater than SA4503. 77.4-fold S2R/S1R selectivity bridges PRE-084 and SA4503 profiles. Delivers 3.4× higher neurite outgrowth vs PRE-084 and dual neuroprotection against NMDA/ROS insults. Choose for maximal S1R occupancy with moderate S2R co-engagement in neuroplasticity and neurodegeneration research.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
Cat. No. B8295457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1R agonist 1
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CCOC3=CC=CC=C3
InChIInChI=1S/C20H25NO/c1-3-7-18(8-4-1)17-19-11-13-21(14-12-19)15-16-22-20-9-5-2-6-10-20/h1-10,19H,11-17H2
InChIKeyHRBKFQYSVXXYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S1R Agonist 1 (Compound 6b) — Procurement-Grade Selective Sigma-1 Receptor Agonist for Neuroprotection Research


S1R agonist 1 (Compound 6b, CAS 242487-82-7) is a synthetic, selective sigma-1 receptor (S1R) agonist belonging to the N-(phenoxyalkyl)benzylpiperidine chemical class [1]. It functions as a high-affinity S1R ligand that promotes neurite outgrowth and confers neuroprotection against oxidative stress and excitotoxic injury in cellular models . The compound is supplied as the hydrochloride salt, exhibits ≥98% purity across commercial vendors, and is intended exclusively for research use in neuroscience and neurodegenerative disease investigation .

Why Generic Sigma-1 Receptor Agonist Substitution Fails — Critical Differentiators of S1R Agonist 1


Sigma-1 receptor agonists are not functionally interchangeable. The target compound (S1R agonist 1, Compound 6b) demonstrates quantifiable differentiation from established reference agonists including PRE-084, SA4503 (cutamesine), and RC-33 across three independent evidence dimensions: S1R binding affinity, sigma-2 receptor selectivity ratio, and potency in PC12 neurite outgrowth potentiation [1]. Substituting with PRE-084 would accept a 2.4-fold reduction in S1R affinity and a 3.4-fold reduction in functional neurite outgrowth potentiation [2]; substituting with SA4503 would accept a 5-fold reduction in S1R affinity with only 14-fold S2R selectivity versus 77-fold for the target compound [3]. These differences translate directly to experimental design considerations where maximal S1R occupancy with minimal S2R engagement is required [4].

S1R Agonist 1 Quantitative Differentiation Evidence — Comparator-Based Procurement Decision Guide


S1R Binding Affinity — S1R Agonist 1 vs PRE-084 vs SA4503 vs RC-33

S1R agonist 1 (Compound 6b) demonstrates a Ki of 0.93 nM for S1R in radioligand binding assays, representing a 2.4-fold higher affinity than PRE-084 (Ki = 2.2 nM), a 5-fold higher affinity than SA4503 (Ki = 4.6 nM), and comparable affinity to RC-33 (Ki ~1.2 nM) [1]. The binding affinity was determined via competitive displacement of [³H]-(+)-pentazocine from guinea pig brain homogenates or recombinant human S1R preparations [1]. This sub-nanomolar affinity places S1R agonist 1 among the highest-affinity S1R agonists reported in the benzylpiperidine class [2].

Sigma-1 receptor binding radioligand displacement affinity comparison

Sigma-2 Receptor Selectivity Ratio — S1R Agonist 1 vs PRE-084 vs SA4503

S1R agonist 1 exhibits a Ki of 72 nM for S2R, yielding an S2R/S1R selectivity ratio of 77.4 [1]. In cross-study comparison, this selectivity profile is intermediate: PRE-084 demonstrates substantially higher selectivity (S2R Ki = 13,091 nM; ratio = 5,950) , while SA4503 demonstrates substantially lower selectivity (S2R Ki = 63.1 nM; ratio = 13.7) [2]. The 77-fold selectivity of S1R agonist 1 represents a distinct pharmacological profile that balances high S1R affinity with moderate S2R engagement, potentially relevant for applications where combined S1R/S2R modulation is of interest .

Sigma-2 selectivity off-target profiling S2R/S1R ratio

NGF-Induced Neurite Outgrowth Potentiation — S1R Agonist 1 vs PRE-084

S1R agonist 1 (0.1–5 μM) significantly enhances NGF-induced neurite outgrowth in PC12 cells in a dose-dependent manner, with maximal potentiation observed at 1–5 μM [1]. In a cross-study comparison with the well-characterized reference agonist PRE-084 using the same PC12 neurite outgrowth model, S1R agonist 1 demonstrates approximately 3.4-fold greater potentiation at equivalent concentrations (1 μM) relative to PRE-084 baseline response [2]. This enhanced neuritogenic activity is consistent with the compound's higher S1R binding affinity and may reflect improved intracellular chaperone modulation .

neurite outgrowth PC12 cells neuroplasticity NGF potentiation

NMDA-Induced Excitotoxicity Protection — S1R Agonist 1 Comparative Efficacy

S1R agonist 1 (0.1–5 μM, 24 hr pretreatment) provides concentration-dependent neuroprotection against NMDA-induced excitotoxicity in SHSY5Y human neuroblastoma cells [1]. At 1 μM, the compound significantly inhibits NMDA-triggered cell death . This neuroprotective effect is class-consistent with other S1R agonists including PRE-084 and SA4503, which similarly attenuate NMDA-mediated excitotoxic injury in neuronal cell models [2]. The protective mechanism is attributed to S1R-mediated modulation of intracellular calcium signaling and attenuation of ER stress pathways [3].

excitotoxicity NMDA neuroprotection SHSY5Y cells

S1R Agonist 1 — Optimized Research and Procurement Application Scenarios


High-Resolution S1R Pharmacological Profiling Requiring Maximal S1R Affinity

For studies requiring the highest achievable S1R binding affinity in the benzylpiperidine class, S1R agonist 1 (Ki = 0.93 nM) offers a 2.4-fold affinity advantage over PRE-084 (Ki = 2.2 nM) and a 5-fold advantage over SA4503 (Ki = 4.6 nM) [1]. This sub-nanomolar potency enables lower compound concentrations in competitive binding studies, receptor occupancy assays, and functional pharmacology experiments, reducing the risk of off-target interactions at higher micromolar concentrations. Procurement of S1R agonist 1 is indicated when experimental design prioritizes maximal target engagement with minimal compound usage [2].

Neurite Outgrowth and Neuroplasticity Screening in PC12 Cellular Models

S1R agonist 1 demonstrates approximately 3.4-fold higher NGF-induced neurite outgrowth potentiation at 1 μM compared to PRE-084 in PC12 cells [1]. This enhanced neuritogenic activity makes the compound particularly suitable for high-throughput or medium-throughput screening campaigns investigating S1R-mediated neuroplasticity, neuronal differentiation, and synaptic regeneration mechanisms. The robust dose-response relationship (0.1–5 μM) provides a reliable dynamic range for quantitative comparisons across experimental conditions [2].

Balanced S1R/S2R Investigational Studies Requiring Defined S2R Engagement

With an S2R/S1R selectivity ratio of 77.4 (S2R Ki = 72 nM), S1R agonist 1 occupies a distinct pharmacological niche between the extreme S2R selectivity of PRE-084 (ratio ~5,950; S2R Ki = 13,091 nM) and the modest selectivity of SA4503 (ratio = 13.7; S2R Ki = 63.1 nM) [1]. This intermediate profile is uniquely suited for research applications exploring the functional consequences of combined S1R activation with moderate S2R co-engagement, including studies of ER-mitochondria communication, calcium signaling modulation, and certain cancer biology applications where both sigma receptor subtypes may contribute to observed phenotypes [2].

NMDA Excitotoxicity and Oxidative Stress Neuroprotection Models

S1R agonist 1 provides validated neuroprotection against both NMDA-induced excitotoxicity and ROS-mediated oxidative stress in SHSY5Y neuronal cells at concentrations of 0.1–5 μM, with significant protection observed at 1 μM [1]. This dual protective profile, combined with the compound's high S1R affinity, positions it as a reliable positive control or test compound for in vitro neurodegeneration models including glutamate toxicity assays, mitochondrial stress paradigms, and ER stress induction studies relevant to Alzheimer's disease, Parkinson's disease, and ischemic stroke research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for S1R agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.